Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride

Vue d'ensemble

Description

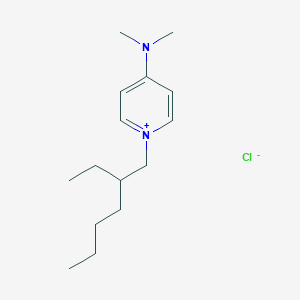

Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride: is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridinium ring substituted with a dimethylamino group and an ethylhexyl group, along with a chloride counterion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride typically involves the quaternization of 4-(dimethylamino)pyridine with 2-ethylhexyl chloride. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where the chloride ion can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydroxide ions, alkoxide ions.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyridinium ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyridinium compounds with different nucleophiles replacing the chloride ion.

Applications De Recherche Scientifique

Chemistry: Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride is used as a catalyst in various organic reactions, including nucleophilic substitutions and oxidations. It is also employed in the synthesis of other quaternary ammonium compounds.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce positive charges onto proteins or nucleic acids, facilitating their separation and analysis.

Medicine: this compound has potential applications in drug delivery systems. Its ability to form complexes with negatively charged molecules makes it useful for delivering therapeutic agents to specific targets.

Industry: In industrial applications, this compound is used as an antistatic agent and a surfactant. It is also employed in the formulation of coatings and adhesives.

Mécanisme D'action

The mechanism of action of Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride involves its interaction with negatively charged molecules. The positively charged pyridinium ring can form electrostatic interactions with anionic species, facilitating their modification or separation. This compound can also act as a phase-transfer catalyst, enhancing the solubility of reactants in different phases and promoting reaction rates.

Comparaison Avec Des Composés Similaires

- Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, bromide

- Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, iodide

- Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, sulfate

Comparison: Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride is unique due to its chloride counterion, which influences its solubility and reactivity. Compared to its bromide and iodide counterparts, the chloride salt is more commonly used due to its lower cost and higher availability. The sulfate derivative, on the other hand, may exhibit different solubility properties and is used in specific applications where sulfate ions are preferred.

Activité Biologique

Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride, also known as 4-Dimethylamino-N-(2-ethylhexyl)pyridinium chloride, is a quaternary ammonium compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and biochemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 270.43 g/mol. Its structure features a pyridine ring substituted with a dimethylamino group and an ethylhexyl chain, contributing to its amphiphilic nature. This unique property enhances its solubility in both water and organic solvents, making it versatile for various applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to its surfactant properties, which is characteristic of many quaternary ammonium compounds .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 25 µM |

| Pseudomonas aeruginosa | 100 µM |

Cytotoxicity and Cell Viability

Studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that it can induce cell death through apoptosis and autophagy pathways, primarily by generating reactive oxygen species (ROS) .

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Apoptosis via ROS production |

| HepG2 | 50 | Autophagy induction |

| MCF-7 | 45 | Combined apoptosis/autophagy |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Oxidative Stress Induction : The generation of ROS contributes to cellular damage and apoptosis.

- Inhibition of Enzymatic Activity : It may interact with various enzymes, affecting metabolic pathways critical for cell survival .

Case Study 1: Antimicrobial Application

A study evaluated the efficacy of Pyridinium chloride in treating infections caused by resistant bacterial strains. The compound was tested in vitro against clinical isolates of Staphylococcus aureus, showing a significant reduction in bacterial load compared to control treatments. This suggests potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Targeting

In another investigation focused on cancer therapy, Pyridinium chloride was shown to selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity highlights its potential as a targeted therapeutic agent in oncology .

Propriétés

IUPAC Name |

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N2.ClH/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;/h9-12,14H,5-8,13H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENGGGZJFDLMED-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464488 | |

| Record name | Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92886-00-5 | |

| Record name | Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.